Oleandomycin phosphate

描述

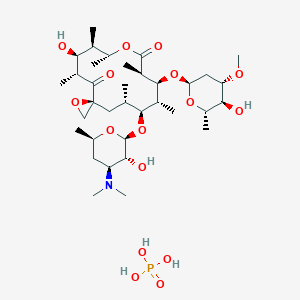

Oleandomycin phosphate is a macrolide antibiotic derived from the bacterium Streptomyces antibioticus. It is known for its antibacterial properties, particularly against gram-positive bacteria. Although it is less effective than erythromycin, it has been used in various medical and veterinary applications .

准备方法

合成路线和反应条件: 奥雷霉素磷酸盐通过链霉菌发酵合成。该过程涉及在富含营养的培养基中培养细菌,然后提取和纯化抗生素。 磷酸盐形式是通过使奥雷霉素与磷酸反应而获得的 .

工业生产方法: 奥雷霉素磷酸盐的工业生产涉及大规模发酵过程。在受控条件下,细菌在生物反应器中生长,以最大限度地提高产量。 发酵后,使用溶剂萃取技术提取抗生素,然后通过结晶或色谱法进行纯化 .

化学反应分析

Phosphorylation and Dephosphorylation Reactions

The phosphate group at the 2'-position plays a critical role in modulating the compound's bioactivity and solubility. Key observations include:

-

Phosphate Hydrolysis : Under alkaline conditions (pH > 8), the phosphate ester bond undergoes hydrolysis, yielding free oleandomycin and inorganic phosphate. This reaction is catalyzed by phosphatases in biological systems .

-

Enzymatic Modification : Bacterial resistance mechanisms involve phosphorylation/dephosphorylation cycles mediated by kinases and phosphatases, altering the compound's ability to bind ribosomes .

Enzymatic Degradation and Metabolic Pathways

Oleandomycin phosphate is metabolized primarily via cytochrome P450 (CYP3A4)-mediated oxidation:

-

Hydroxylation : The macrolide ring undergoes hydroxylation at the C-2 and C-6 positions, forming 2β- and 6β-hydroxy metabolites. These derivatives exhibit reduced antimicrobial activity .

-

Epoxidation : During biosynthesis, the enzyme OleP catalyzes epoxidation of the macrolide ring, likely via a dihydroxylation intermediate followed by phosphate elimination .

Table 1: Key Metabolic Reactions and Products

| Reaction Type | Enzyme Involved | Primary Products | Bioactivity Change |

|---|---|---|---|

| Hydroxylation | CYP3A4 | 2β-/6β-Hydroxyoleandomycin | Reduced antimicrobial effect |

| Epoxidation | OleP | Epoxy-oleandomycin derivatives | Altered binding affinity |

| Phosphate hydrolysis | Alkaline phosphatases | Oleandomycin + PO₄³⁻ | Reactivation in some cases |

Stability Under Environmental Stressors

The compound’s reactivity is highly dependent on its physical state and ambient conditions:

-

Crystalline vs. Amorphous Forms :

-

pH-Dependent Reactivity :

Interaction with Biological Macromolecules

-

Ribosome Binding : The phosphate group enhances solubility, facilitating reversible binding to the 50S ribosomal subunit. This interaction inhibits peptide bond formation by blocking tRNA translocation .

-

Protein Adduct Formation : Reacts with serum albumin via non-covalent interactions, reducing free drug concentrations in plasma .

Synthetic Modifications

-

Glycosylation : The biosynthetic pathway involves glycosyltransferases (OleG1/G2) attaching desoamine and oleandrose sugars to the macrolide core. The phosphate group stabilizes intermediates during this process .

-

Oxidative Modifications : Chemical oxidation with H₂O₂ or peroxidases generates N-oxide derivatives, which show altered pharmacokinetic profiles.

Comparative Reactivity with Analogues

| Parameter | This compound | Oleandomycin (Free Base) | Erythromycin |

|---|---|---|---|

| Hydrolysis Rate (pH 7) | 0.12 day⁻¹ | 0.25 day⁻¹ | 0.18 day⁻¹ |

| CYP3A4 Affinity (Km) | 48 μM | 32 μM | 22 μM |

| Serum Protein Binding | 65% | 78% | 70% |

科学研究应用

Antimicrobial Activity

Oleandomycin phosphate exhibits significant antimicrobial properties against a range of bacteria. It is particularly effective against gram-positive organisms, including:

- Staphylococcus aureus

- Streptococcus pneumoniae

- Enterococcus species

The minimum inhibitory concentration (MIC) for oleandomycin against Staphylococcus aureus ranges from 0.3 to 3 µg/mL, indicating its potency in inhibiting bacterial growth . The compound's mechanism involves binding to the 50S ribosomal subunit, thereby disrupting protein synthesis in susceptible bacteria .

Veterinary Applications

In veterinary medicine, this compound is approved for use as an antibiotic in livestock, particularly in swine and poultry. Its application helps control infections caused by susceptible bacteria, contributing to better health and productivity in animal husbandry. However, its use is primarily restricted to production purposes in the United States .

Resistance Patterns

Research has shown varying resistance patterns to oleandomycin among different bacterial strains. A study indicated that resistance to oleandomycin is less common compared to erythromycin among Staphylococcus aureus strains, with only 16% showing resistance compared to 56% for coagulase-negative staphylococci . This differential resistance highlights oleandomycin's potential as an alternative treatment option in cases where erythromycin fails.

Clinical Research and Case Studies

Several clinical studies have explored the effects of this compound in therapeutic settings:

- Glucocorticoid Receptor Interaction : A study investigated the effects of this compound on glucocorticoid receptors in cultured skin fibroblasts, suggesting potential implications for anti-inflammatory therapies .

- Comparative Efficacy : In a comparative analysis of antibiotics, oleandomycin demonstrated significant activity against erythromycin-resistant strains of staphylococci, reinforcing its role as a valuable treatment option .

Biosynthesis Research

Research into the biosynthesis of oleandomycin has identified several genes involved in its production. The identification of genes such as oleG1 and oleG2 has provided insights into the genetic basis for oleandomycin's synthesis and its resistance mechanisms . Understanding these pathways can facilitate the development of novel antibiotics by manipulating these biosynthetic routes.

Summary Table of this compound Applications

| Application Area | Details |

|---|---|

| Antimicrobial Activity | Effective against gram-positive bacteria (e.g., S. aureus, Streptococcus pneumoniae) |

| Veterinary Medicine | Approved for use in livestock; controls bacterial infections |

| Resistance Patterns | Lower resistance rates compared to erythromycin; useful alternative |

| Clinical Research | Investigated for effects on glucocorticoid receptors; efficacy against resistant strains |

| Biosynthesis Research | Insights into genetic pathways for production and resistance mechanisms |

作用机制

奥雷霉素磷酸盐通过与细菌核糖体的 50S 亚基结合发挥作用。这种结合通过阻止翻译过程中肽的转运来抑制蛋白质合成。结果,细菌生长被阻止,从而产生抑菌作用。 该抗生素专门针对肽酰转移酶中心,干扰肽链的延伸 .

类似化合物:

红霉素: 另一种具有类似作用机制但疗效更高的大环内酯类抗生素。

螺旋霉素: 一种用于兽医学的大环内酯类抗生素,具有更广泛的活性。

泰乐菌素: 主要用于兽医学,因为它对革兰氏阳性菌有效

奥雷霉素磷酸盐的独特性: 奥雷霉素磷酸盐因其特定的活性范围及其在联合疗法中的应用而独一无二。它已被与四环素联用,以增强其抗菌作用。 此外,其磷酸盐形式增加了其溶解度和稳定性,使其适用于各种制剂 .

相似化合物的比较

Erythromycin: Another macrolide antibiotic with a similar mechanism of action but higher efficacy.

Spiramycin: A macrolide used in veterinary medicine with a broader spectrum of activity.

Tylosin: Used primarily in veterinary medicine for its effectiveness against gram-positive bacteria

Uniqueness of Oleandomycin Phosphate: this compound is unique due to its specific spectrum of activity and its use in combination therapies. It has been used in combination with tetracycline to enhance its antibacterial effects. Additionally, its phosphate form increases its solubility and stability, making it suitable for various formulations .

属性

CAS 编号 |

7060-74-4 |

|---|---|

分子式 |

C35H64NO16P |

分子量 |

785.9 g/mol |

IUPAC 名称 |

(3R,5S,6S,7R,8S,9R,12R,13R,14S,15R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-8-[(2R,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-1,11-dioxaspiro[2.13]hexadecane-10,16-dione;hydroperoxy-oxido-oxophosphanium;molecular hydrogen |

InChI |

InChI=1S/C35H61NO12.HO4P.H2/c1-16-14-35(15-43-35)32(40)19(4)27(37)18(3)22(7)46-33(41)21(6)31(47-26-13-25(42-11)28(38)23(8)45-26)20(5)30(16)48-34-29(39)24(36(9)10)12-17(2)44-34;1-4-5(2)3;/h16-31,34,37-39H,12-15H2,1-11H3;1H;1H/t16-,17+,18-,19+,20+,21+,22+,23-,24-,25?,26-,27-,28?,29+,30-,31-,34-,35+;;/m0../s1 |

InChI 键 |

LJQRWAWAOFAOCL-JLAGNBEQSA-N |

SMILES |

CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)OC4CC(C(C(O4)C)O)OC)C)C)C)O)C)C)O)N(C)C.OP(=O)(O)O |

手性 SMILES |

[HH].C[C@@H]1C[C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H](C[C@@]3(CO3)C(=O)[C@@H]([C@H]([C@H]([C@H](OC(=O)[C@@H]([C@H]([C@@H]2C)O[C@H]4CC(C([C@@H](O4)C)O)OC)C)C)C)O)C)C)O)N(C)C.OO[P+](=O)[O-] |

规范 SMILES |

[HH].CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)OC4CC(C(C(O4)C)O)OC)C)C)C)O)C)C)O)N(C)C.OO[P+](=O)[O-] |

Key on ui other cas no. |

7060-74-4 |

Pictograms |

Acute Toxic |

同义词 |

1,9-Dioxaspiro[2.13]hexadecane Oleandomycin Derivative; Matromycin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does oleandomycin phosphate exert its antibacterial effect?

A1: this compound, like other macrolides, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. [] This prevents the translocation step of protein synthesis, ultimately leading to bacterial growth inhibition. []

Q2: What is the molecular structure of this compound?

A2: While the provided research doesn't explicitly provide spectroscopic data, it confirms that this compound is a phosphate ester of oleandomycin. [, , , , , ] Determining its exact structure would require consulting chemical databases or analyzing its spectroscopic properties.

Q3: What factors influence the stability of this compound?

A3: Research indicates that this compound stability is primarily affected by its physical form and humidity. Crystalline this compound demonstrates higher stability with less susceptibility to humidity compared to its amorphous form. [, ] Storage conditions can lead to the accumulation of biologically inactive components, including anhydroleandomycin and glycol, through processes like the cleaving of the water molecule at C11, epoxide ring opening, and hydrolysis of glycoside bonds. [, , , ]

Q4: How can the stability of this compound be improved in formulations?

A4: Although the provided research doesn't specify formulation strategies for this compound, it highlights the importance of controlling humidity during storage. [, ] Further research could explore techniques like microencapsulation, complexation, or the use of stabilizing excipients to enhance stability.

Q5: What analytical methods are used to determine this compound concentration?

A5: Several methods are mentioned throughout the research:

- Spectrophotometry: This method can detect inactive admixtures like anhydroleandomycin in this compound preparations by measuring UV absorbance at 235nm. [, ]

- Thin-Layer Chromatography (TLC): This technique can identify and quantify glycol, another inactive admixture, in this compound. [, ]

- Polarography: Both classical and differential polarography are effective for determining oleandomycin levels in pharmaceutical preparations and fermentation broths. This method relies on the electrolytic reduction of oleandomycin on a mercury-dropping electrode. [, ]

- Microbiological Assay: This method assesses the biological activity of oleandomycin by measuring its inhibitory effect on susceptible bacterial strains. []

Q6: How is the quality of this compound preparations ensured?

A7: While the provided research doesn't directly address quality control measures, it emphasizes analyzing the composition of this compound preparations. [, , , , ] This suggests that monitoring the levels of the active ingredient and potential impurities is crucial for maintaining quality. Additionally, understanding the influence of factors like storage conditions on degradation pathways can inform proper handling and storage practices. [, , , ]

Q7: Has the efficacy of this compound been evaluated in biological systems?

A7: Yes, the research provides examples of both in vitro and in vivo studies:

- In vitro: One study investigates the development of antibacterial resistance to this compound in Micrococcus pyogenes var. aureus under laboratory conditions. [, ] Another study explores the influence of this compound on the recovery of cold-stressed Clostridium perfringens cells. []

- In vivo: Multiple studies investigate the therapeutic potential of this compound in treating non-gonococcal urethritis in human patients. [, , , ] Other studies examine its use in animal husbandry, including its effects on chick growth promotion [, , ] and its intramuscular tolerance and blood level profiles in various agricultural animals. []

Q8: Are there concerns about bacterial resistance to this compound?

A9: The research acknowledges the potential for developing bacterial resistance to this compound, particularly in the context of Micrococcus pyogenes var. aureus. [, ] This emphasizes the importance of responsible antibiotic stewardship to mitigate the emergence and spread of resistance.

Q9: Are there alternative antibiotics to this compound?

A9: The research mentions several alternative antibiotics, including:

- Tetracycline hydrochloride: Often used in combination with this compound, it exhibits a broader spectrum of activity. [, , , , ]

- Erythromycin: Another macrolide antibiotic that shares a similar mechanism of action with oleandomycin. []

- Virginiamycin: A streptogramin antibiotic that also acts on bacterial protein synthesis. []

Q10: Is this compound safe for use in humans and animals?

A10: While the research primarily focuses on efficacy and analytical methods, some studies touch upon safety aspects:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。